5-Fluoro NPB-22

Vue d'ensemble

Description

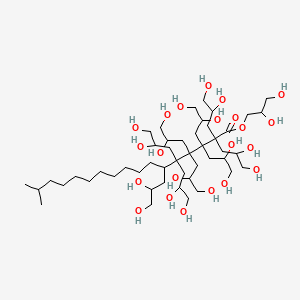

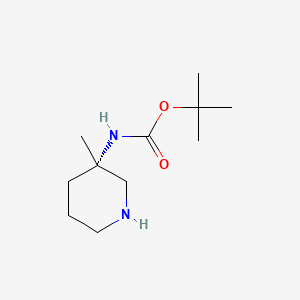

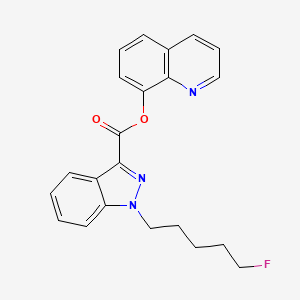

5-fluoro NPB-22: est un cannabinoïde synthétique et un analogue du NPB-22. Il est caractérisé structurellement par l'ajout d'un atome de fluor au carbone terminal de la chaîne alkyle. . Il est principalement utilisé dans les applications médico-légales et de recherche, et ses propriétés physiologiques et toxicologiques n'ont pas été évaluées de manière approfondie .

Applications De Recherche Scientifique

5-fluoro NPB-22 is primarily used in forensic and toxicological research to study the effects and metabolism of synthetic cannabinoids. It is also utilized in analytical chemistry for the development of detection methods using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Mécanisme D'action

Target of Action

5-Fluoro NPB-22 is a synthetic cannabinoid . It is an analog of NPB-22, differing by having a fluorine atom added to the terminal carbon of the alkyl chain . Synthetic cannabinoids like this compound are known to act on the cannabinoid receptors, CB1 and CB2 .

Mode of Action

Like other synthetic cannabinoids, it is believed to bind to the cb1 and cb2 receptors, exerting its effects by mimicking the natural cannabinoids in the body .

Biochemical Pathways

The predominant metabolic pathway for this compound is ester hydrolysis, yielding a variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites . The majority of these metabolites are generated by oxidation with or without glucuronidation .

Pharmacokinetics

Based on its structural similarity to other synthetic cannabinoids, it is likely that it shares similar adme properties .

Result of Action

As a synthetic cannabinoid, it is expected to produce effects similar to those of δ9-tetrahydrocannabinol (thc), the active ingredient in cannabis .

Safety and Hazards

Orientations Futures

A recent study has identified 5-Fluoro-NPB-22 as a potential lead against prostate and pancreatic cancer cells . The study suggests that understanding the mechanisms by which tumors become resistant to 5-Fluoro-NPB-22 is an essential step towards predicting or overcoming that resistance . Future research may focus on investigating the mechanism of these molecules, which might contribute to clinical chemotherapy .

Analyse Biochimique

Biochemical Properties

The predominant metabolic pathway for 5-Fluoro NPB-22 is ester hydrolysis, yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites . The majority of these metabolites are generated by oxidation with or without glucuronidation . For this compound, oxidative defluorination occurs, forming NPB-22 metabolites .

Cellular Effects

Like other synthetic cannabinoids, it is expected to interact with the CB1 and CB2 cannabinoid receptors . These interactions can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound acts as a full agonist at the CB1 and CB2 cannabinoid receptors . Its binding affinity at these receptors influences its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Like other synthetic cannabinoids, it’s likely that its effects vary with dosage, and high doses could potentially have toxic or adverse effects .

Metabolic Pathways

This compound undergoes several metabolic transformations, including dihydroxylation, dihydrodiol formation, oxidative defluorination, oxidative defluorination to carboxylic acid, ester hydrolysis, and glucosidation . These metabolic pathways involve various enzymes and cofactors .

Transport and Distribution

Like other synthetic cannabinoids, it’s likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Like other synthetic cannabinoids, it’s likely that it’s directed to specific compartments or organelles based on various targeting signals or post-translational modifications .

Méthodes De Préparation

Voies synthétiques et conditions de réaction: La synthèse du 5-fluoro NPB-22 implique l'estérification de l'acide 1-(5-fluoropentyl)-1H-indazole-3-carboxylique avec le quinolin-8-ol. La réaction nécessite généralement un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) et un catalyseur comme la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane .

Méthodes de production industrielle: Cela inclurait l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour manipuler les intermédiaires fluorés et le produit final .

Analyse Des Réactions Chimiques

Types de réactions: Le 5-fluoro NPB-22 peut subir diverses réactions chimiques, notamment :

Oxydation: La chaîne alkyle fluorée peut être oxydée dans des conditions oxydantes fortes.

Réduction: Le cycle indazole peut être réduit à l'aide d'agents réducteurs appropriés.

Substitution: L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation: Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.

Réduction: Hydrure de lithium et d'aluminium (LiAlH4) ou borohydrure de sodium (NaBH4) dans des solvants anhydres.

Substitution: Nucléophiles tels que les amines ou les thiols en présence d'une base.

Principaux produits :

Oxydation: Formation d'acides carboxyliques ou de cétones.

Réduction: Formation de dérivés d'indazole réduits.

Substitution: Formation de dérivés d'indazole substitués.

4. Applications de la recherche scientifique

Le this compound est principalement utilisé dans la recherche médico-légale et toxicologique pour étudier les effets et le métabolisme des cannabinoïdes synthétiques. Il est également utilisé en chimie analytique pour le développement de méthodes de détection utilisant des techniques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la spectroscopie de résonance magnétique nucléaire (RMN) .

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec les récepteurs cannabinoïdes, en particulier les récepteurs CB1 et CB2. En tant que cannabinoïde synthétique, il mime les effets des cannabinoïdes naturels en se liant à ces récepteurs et en modulant leur activité. Cette interaction conduit à divers effets physiologiques et psychoactifs, bien que les voies exactes et les cibles moléculaires soient encore à l'étude .

Comparaison Avec Des Composés Similaires

Composés similaires :

NPB-22: Le composé parent sans l'atome de fluor.

5-fluoro PB-22: Un autre cannabinoïde synthétique ayant une structure similaire mais un groupe ester différent.

JWH 018: Un cannabinoïde synthétique bien connu ayant une structure de base différente

Unicité: Le 5-fluoro NPB-22 est unique en raison de la présence de l'atome de fluor, qui peut influencer son affinité de liaison et sa stabilité métabolique. Cette modification structurelle peut entraîner des profils pharmacologiques et toxicologiques différents par rapport à ses analogues .

Propriétés

IUPAC Name |

quinolin-8-yl 1-(5-fluoropentyl)indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2/c23-13-4-1-5-15-26-18-11-3-2-10-17(18)21(25-26)22(27)28-19-12-6-8-16-9-7-14-24-20(16)19/h2-3,6-12,14H,1,4-5,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNDVBLSHUYZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)OC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016920 | |

| Record name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445579-79-2 | |

| Record name | 5-Fluoro-NPB-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445579792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-NPB-22 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7KA18TLS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 5-Fluoro NPB-22 differ from other synthetic cannabinoids like (±)5-epi-CP55,940 in its effects on cancer cells?

A1: While both this compound and (±)5-epi-CP55,940 demonstrated growth inhibitory effects against prostate and pancreatic cancer cell lines [], their mechanisms of action diverge. (±)5-epi-CP55,940 primarily induces caspase-mediated apoptosis, a form of programmed cell death, and this effect is mediated through the cannabinoid receptor CB2 []. In contrast, this compound does not primarily trigger apoptosis. Instead, it leads to the formation of cytosolic vacuoles and increased LC3-II, suggestive of autophagy, another cellular process involved in degrading and recycling cellular components []. Furthermore, this compound causes cell cycle arrest at the S and G2/M phases, hindering cell division []. Interestingly, combining this compound with hydroxychloroquine, an autophagy inhibitor, enhances apoptosis in these cancer cells, suggesting a potential synergistic effect []. This difference in cellular response highlights the distinct mechanisms employed by these synthetic cannabinoids and underscores the need for further research to fully elucidate their therapeutic potential.

Q2: What research avenues are being considered to further explore the anti-cancer potential of this compound?

A2: Given the promising in vitro results, further research is crucial to determine the safety and efficacy of this compound in vivo. Preclinical studies using animal models of prostate and pancreatic cancer are warranted to evaluate the compound's antitumor activity, optimal dosage, and potential side effects []. Investigating the synergistic effects observed when combining this compound with autophagy inhibitors, such as hydroxychloroquine, could also reveal novel therapeutic strategies []. Moreover, understanding the precise molecular targets and pathways engaged by this compound is crucial for optimizing its therapeutic application and potentially designing more potent and selective analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.